molecular formula C16H13ClFN3S B10755550 6-(4-Fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride

6-(4-Fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride

Cat. No.: B10755550
M. Wt: 333.8 g/mol
InChI Key: DXABEOGYKCNCRM-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic Routes: Detailed synthetic routes for SKF-86002-A2 are not widely documented in the literature.
    • Reaction Conditions: Specific reaction conditions are not readily available.
    • Industrial Production: Information regarding industrial-scale production methods is limited.
  • Chemical Reactions Analysis

    • Types of Reactions: SKF-86002-A2 does not undergo extensive characterization in terms of specific chemical reactions.
    • Common Reagents and Conditions: Due to limited data, commonly used reagents and conditions remain unspecified.
    • Major Products: Detailed information on major products resulting from reactions involving SKF-86002-A2 is not readily accessible.
  • Scientific Research Applications

    • Chemistry: SKF-86002-A2’s potential applications in synthetic chemistry are not well-documented.
    • Biology: Limited studies explore its biological applications.
    • Medicine: Research suggests its anti-inflammatory properties, but clinical applications are not well-established.
    • Industry: Industrial applications remain unexplored.
  • Mechanism of Action

    • Molecular Targets: SKF-86002-A2 targets p38 MAPK.
    • Pathways: It modulates inflammatory pathways, impacting cytokine production and cellular responses.
  • Comparison with Similar Compounds

    • Uniqueness: SKF-86002-A2’s distinct features are not extensively compared in the literature.
    • Similar Compounds: Other p38 MAPK inhibitors include SB203580, BIRB 796, and VX-745.

    Properties

    Molecular Formula

    C16H13ClFN3S

    Molecular Weight

    333.8 g/mol

    IUPAC Name

    6-(4-fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride

    InChI

    InChI=1S/C16H12FN3S.ClH/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-21-16(20)19-14;/h1-8H,9-10H2;1H

    InChI Key

    DXABEOGYKCNCRM-UHFFFAOYSA-N

    Canonical SMILES

    C1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F.Cl

    Origin of Product

    United States

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